1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one
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Overview
Description
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one is a complex organic compound characterized by its unique structural features, which include an imidazole ring and a benzo[d][1,3]dioxol moiety. The compound exhibits interesting chemical properties that make it a subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one typically involves multi-step synthetic routes. A common method includes the condensation of an appropriate imidazole derivative with a bicyclic amine followed by the introduction of the benzo[d][1,3]dioxol group through an etherification reaction. The reaction conditions often require the use of catalysts, elevated temperatures, and inert atmospheres to drive the reaction to completion.
Industrial Production Methods: : Industrial production methods aim to scale up these reactions while maintaining efficiency and yield. Techniques such as continuous flow reactors and optimized solvent systems are employed to ensure consistent quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes several types of chemical reactions including oxidation, reduction, and substitution reactions.
Oxidation: : Can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: : Reduction can be achieved using hydrogenation or metal hydride reagents, typically resulting in the formation of saturated analogs.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, sodium periodate.
Reduction: : Palladium on carbon, sodium borohydride, lithium aluminium hydride.
Substitution: : Halogenating agents, alkyl halides, acyl halides.
Major Products Formed: : Oxidized derivatives, reduced analogs, and various substituted products depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: : Serves as a building block in the synthesis of more complex molecules, used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Explored for its potential biochemical activity, particularly in enzyme inhibition and receptor binding studies.
Medicine: : Investigated for potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties.
Industry: : Utilized in the development of specialty chemicals and as a precursor in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interaction with molecular targets such as enzymes and receptors. The imidazole ring often plays a critical role in binding to active sites, while the benzo[d][1,3]dioxol moiety can enhance binding affinity or selectivity. Pathways involved may include inhibition of enzymatic activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds: : Compounds with structural similarities include 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzofuran-5-yloxy)propan-1-one, 1-(3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)ethanone, and 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-2-one.
Uniqueness: : The unique combination of the bicyclic octane core with the imidazole and benzo[d][1,3]dioxol groups confers distinct physicochemical properties, making this compound particularly versatile for various applications.
This thorough exploration highlights the multifaceted nature of 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one, underlining its significance in both scientific research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13(27-17-4-5-18-19(10-17)26-12-25-18)20(24)23-14-2-3-15(23)9-16(8-14)22-7-6-21-11-22/h4-7,10-11,13-16H,2-3,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIHHPLEQOXIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CC(C2)N3C=CN=C3)OC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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